2,5-Bis(perfluorobutyl)terephthalicacid
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Overview
Description
2,5-Bis(perfluorobutyl)terephthalicacid is a fluorinated aromatic compound known for its unique structural properties and applications in various fields. The compound is characterized by the presence of perfluorobutyl groups attached to a terephthalic acid core, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(perfluorobutyl)terephthalicacid typically involves the reaction of nonafluoro-1-iodobutane with 1,4-diiodobenzene in the presence of copper powder and anhydrous dimethyl sulfoxide (DMSO). The reaction is carried out at 120°C for 70 hours, followed by cooling, extraction, and purification steps . Another method involves the use of n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by bubbling with carbon dioxide gas .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(perfluorobutyl)terephthalicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the perfluorobutyl groups or the aromatic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
2,5-Bis(perfluorobutyl)terephthalicacid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 2,5-Bis(perfluorobutyl)terephthalicacid is primarily related to its ability to form stable complexes with metal ions and other molecules. The perfluorobutyl groups create a densely fluorinated nanospace, which enhances the compound’s ability to interact with various substrates and catalysts. This property is particularly useful in the design of materials with specific gas sorption and separation capabilities .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: Another aromatic compound used in polymer synthesis, but with different structural and chemical properties.
Perfluorooctanoic Acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
2,5-Bis(perfluorobutyl)terephthalicacid is unique due to its combination of perfluorobutyl groups and terephthalic acid core, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with resistance to harsh conditions .
Properties
Molecular Formula |
C16H4F18O4 |
---|---|
Molecular Weight |
602.17 g/mol |
IUPAC Name |
2,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)terephthalic acid |
InChI |
InChI=1S/C16H4F18O4/c17-9(18,11(21,22)13(25,26)15(29,30)31)5-1-3(7(35)36)6(2-4(5)8(37)38)10(19,20)12(23,24)14(27,28)16(32,33)34/h1-2H,(H,35,36)(H,37,38) |
InChI Key |
QILALZANBSRUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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